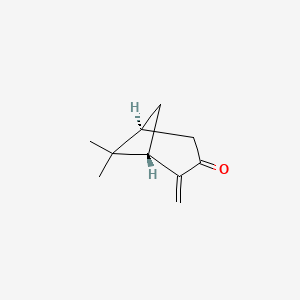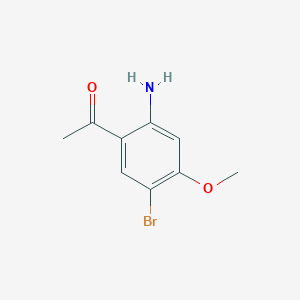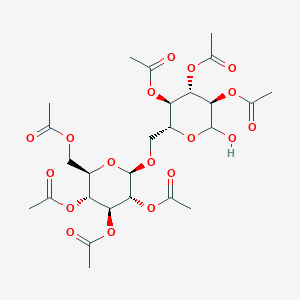
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups attached to the glucopyranose units, which are forms of glucose. The acetylation of glucose molecules is a common modification to enhance their stability and solubility, making them useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucose derivatives. The process begins with the selective protection of hydroxyl groups on the glucose molecule, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective acetylation of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Yields deacetylated glucose derivatives.
Oxidation: Produces oxidized glucose derivatives.
Substitution: Results in glucose derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of biodegradable materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance the compound’s stability and solubility, allowing it to effectively participate in biochemical reactions. The molecular targets and pathways involved include carbohydrate-processing enzymes and transport proteins that facilitate its uptake and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate
- 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Uniqueness
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is unique due to its specific pattern of acetylation, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C26H36O18 |
|---|---|
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25?,26-/m1/s1 |
Clave InChI |
SPWFGEAKPYYJQD-XDSCNRSSSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)


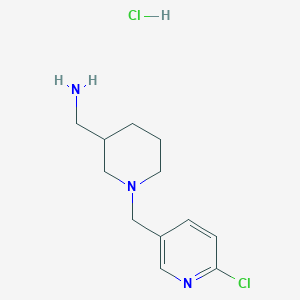
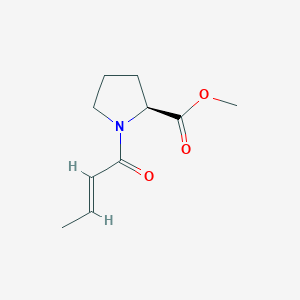
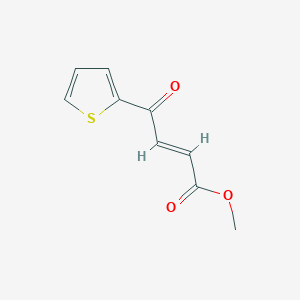

![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)
![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)
